molecular formula C23H16Cl2N2O2S B3035284 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine CAS No. 306980-60-9

4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine

Cat. No.: B3035284
CAS No.: 306980-60-9
M. Wt: 455.4 g/mol
InChI Key: BIZZWCXANJIREX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorophenoxy and chlorophenylsulfinyl groups. Its molecular formula is C23H16Cl2N2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with 4-chlorobenzyl chloride to form 4-(4-chlorophenoxy)benzyl chloride. This intermediate is then reacted with 2-phenylpyrimidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine is unique due to its combination of a pyrimidine ring with chlorophenoxy and chlorophenylsulfinyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

4-(4-chlorophenoxy)-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2S/c24-17-6-10-20(11-7-17)29-22-14-19(15-30(28)21-12-8-18(25)9-13-21)26-23(27-22)16-4-2-1-3-5-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZZWCXANJIREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=C(C=C3)Cl)CS(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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